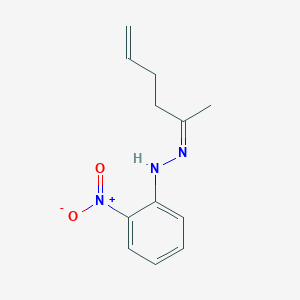

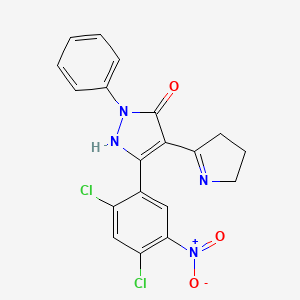

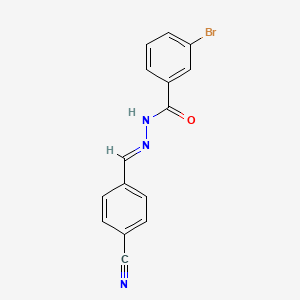

![molecular formula C23H17N3 B3835190 (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B3835190.png)

(2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine

Overview

Description

(2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine, also known as NPDPA, is a chemical compound that belongs to the family of azo dyes. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine as a fluorescent probe is based on the principle of fluorescence resonance energy transfer (FRET). When excited with a suitable wavelength of light, (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine absorbs the energy and emits light at a longer wavelength. In the presence of a target molecule, such as a metal ion or protein, the fluorescence emission of (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine is quenched due to FRET. The degree of quenching is proportional to the concentration of the target molecule, allowing for quantitative detection.

Biochemical and Physiological Effects:

(2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine has been shown to have minimal toxic effects on cells and tissues, making it a promising tool for biological imaging. It has been used to visualize the distribution of metal ions and proteins in living cells, providing valuable insights into their biological functions. In addition, (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine has been used to study the uptake and transport of metal ions in plants, which has implications for agriculture and environmental science.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine is its high sensitivity and selectivity for detecting metal ions and proteins. It has been shown to have a low detection limit and a wide dynamic range, making it suitable for a variety of applications. However, (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine has some limitations, including its limited solubility in water and potential interference from other molecules in complex biological samples. In addition, the synthesis of (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine can be challenging and time-consuming, which may limit its widespread use.

Future Directions

There are several future directions for the use of (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine in scientific research. One potential application is in the development of new sensors for detecting other target molecules, such as neurotransmitters or DNA. Another direction is in the optimization of the synthesis method to improve the yield and purity of (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine. Additionally, (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine could be used in combination with other imaging techniques, such as electron microscopy or X-ray crystallography, to provide more detailed information about the structure and function of biological molecules.

Conclusion:

In conclusion, (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine is a unique and versatile chemical compound that has been widely used in scientific research. Its properties as a fluorescent probe for detecting metal ions and proteins make it a valuable tool for biological imaging and sensing. While there are some limitations to its use, the potential applications and future directions for (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine are promising and warrant further investigation.

Scientific Research Applications

(2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine has been extensively used in scientific research as a fluorescent probe for various applications. It has been shown to be an effective probe for detecting metal ions such as copper and zinc in biological samples. (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine has also been used as a sensor for detecting pH changes in aqueous solutions. In addition, (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine has been used as a fluorescent probe for detecting protein-protein interactions in living cells.

properties

IUPAC Name |

1-naphthalen-2-yl-N-(4-phenyldiazenylphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3/c1-2-8-22(9-3-1)25-26-23-14-12-21(13-15-23)24-17-18-10-11-19-6-4-5-7-20(19)16-18/h1-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLPSTCQUJXFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601041188 | |

| Record name | Benzenamine, N-(2-naphthalenylmethylene)-4-(2-phenyldiazenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601041188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-naphthylmethylene)-4-(phenyldiazenyl)aniline | |

CAS RN |

303059-00-9 | |

| Record name | Benzenamine, N-(2-naphthalenylmethylene)-4-(2-phenyldiazenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601041188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,10,11-tetramethoxy-5,6,8,8a,13,14,16,16a-octahydroisoquino[2',1':4,5]pyrazino[2,1-a]isoquinoline](/img/structure/B3835110.png)

![ethyl 5-{[(butylamino)carbonyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3835166.png)

![2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3835181.png)

![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B3835197.png)

![2-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3835215.png)